molecular formula C18H13N3O2 B190274 7beta-Hydroxyrutaecarpine CAS No. 163815-35-8

7beta-Hydroxyrutaecarpine

Cat. No. B190274
M. Wt: 303.3 g/mol
InChI Key: DPDVXGJNOSVWGA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7beta-Hydroxyrutaecarpine is a chemical compound . It is a type of chemical entity and a subclass of 12-hydroxy-3,13,21-triazapentacyclo . It has a molecular mass of 303.100776656 dalton and a chemical formula of C₁₈H₁₃N₃O₂ . It is found in various plants such as Euodia rutaecarpa, Phellodendron amurense, Tetradium glabrifolium, and Tetradium ruticarpum .


Synthesis Analysis

The synthesis of 7beta-Hydroxyrutaecarpine has been a subject of research . A simple retrosynthetic analysis leads to tryptamine and its equivalents for the indole moiety, and anthranilic acid and its equivalents for the quinazolinone moiety .


Molecular Structure Analysis

The molecular structure of 7beta-Hydroxyrutaecarpine includes a pentacyclic indolopyridoquinazolinone alkaloid . The canonical SMILES representation is O=C1C=2C=CC=CC2N=C3C=4NC=5C=CC=CC5C4CC (O)N13 .


Physical And Chemical Properties Analysis

7beta-Hydroxyrutaecarpine is a powder . It has a molecular weight of 303.3 g/mol and a molecular formula of C18H13N3O2 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Neuroprotective and Anti-inflammatory Effects

7β-Hydroxy-epiandrosterone (7β-OH-EpiA), a derivative of 7β-Hydroxyrutaecarpine, shows neuroprotective and anti-inflammatory effects. In a study by Dudas et al. (2004), it was found to be effective in animal models of Alzheimer's disease (AD), suggesting its therapeutic potential in neurodegenerative conditions like AD (Dudas et al., 2004).

Inhibition of Astrocytic Proliferation

7β-Hydroxycholesterol has been used in nervous system injury models to inhibit astrocytic proliferation. A study by Wakefield et al. (1998) reported its effectiveness in reducing astrogliosis when administered in a rat brain radiofrequency lesion (Wakefield et al., 1998).

Antitumor Properties

The antitumor properties of 7β-Hydroxycholesterol are demonstrated in various studies. For example, a study by Rakotoarivelo et al. (2006) showed its effect on inhibiting tumor growth in rat glioblastoma, suggesting its use as a therapeutic agent in cancer treatment (Rakotoarivelo et al., 2006).

Modulation of Prostaglandin Production

7β-Hydroxy-epiandrosterone modulates the production of prostaglandins from human mononuclear cells, as shown by Davidson et al. (2008). This modulation could be significant in the cytoprotection of various organs, including the brain (Davidson et al., 2008).

Impact on Sperm Quality

Research by Vitku et al. (2018) found that levels of 7β-OH-EpiA in seminal plasma are higher in severely infertile men, suggesting a link between this steroid and lower sperm quality (Vitku et al., 2018).

Suppression of Head and Neck Cancer Growth

7β-Hydroxycholesterol has been shown to suppress the growth of head and neck squamous cell carcinoma in vitro, as indicated by Heiduschka et al. (2009). This supports further investigation of its use as a cytotoxic agent in cancer therapy (Heiduschka et al., 2009).

Safety And Hazards

When handling 7beta-Hydroxyrutaecarpine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Future research on 7beta-Hydroxyrutaecarpine and its derivatives could focus on exploring new enzymes and the structure-function relationship . More studies should be carried out to clarify the similarities and differences between 7beta-Hydroxyrutaecarpine and other related compounds .

properties

IUPAC Name

(12R)-12-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-15-9-12-10-5-1-3-7-13(10)19-16(12)17-20-14-8-4-2-6-11(14)18(23)21(15)17/h1-8,15,19,22H,9H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDVXGJNOSVWGA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7beta-Hydroxyrutaecarpine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7beta-Hydroxyrutaecarpine
Reactant of Route 2
7beta-Hydroxyrutaecarpine
Reactant of Route 3
7beta-Hydroxyrutaecarpine
Reactant of Route 4
7beta-Hydroxyrutaecarpine
Reactant of Route 5
7beta-Hydroxyrutaecarpine
Reactant of Route 6
7beta-Hydroxyrutaecarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.